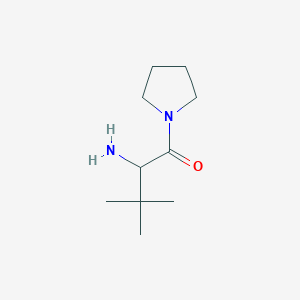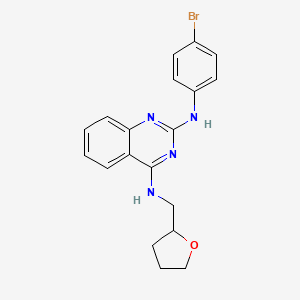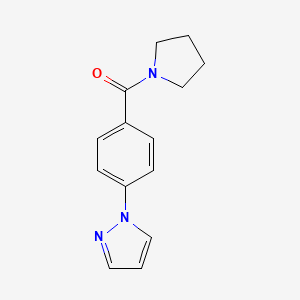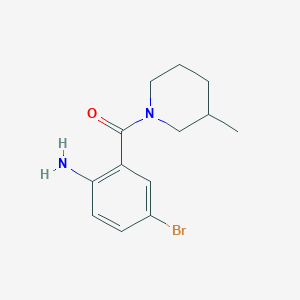![molecular formula C16H23N3O B7500145 Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone (CP-96,345) is a chemical compound that has been the subject of several scientific studies. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
作用機序
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the modulation of dopamine release and synaptic plasticity, and is thought to play a role in reward processing, motivation, and cognition. By blocking the D3 receptor, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone inhibits the downstream signaling pathways that are activated by dopamine, leading to a reduction in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects on dopamine neurotransmission. In animal studies, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to reduce the locomotor activity and stereotypy induced by dopamine agonists, suggesting that it may have antipsychotic-like effects.
実験室実験の利点と制限
One advantage of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone as a research tool is its high selectivity and potency for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission. However, one limitation is that it may have off-target effects at high concentrations or in different experimental conditions, which may confound the interpretation of results. Additionally, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone may have limited solubility or stability in certain experimental systems, which may require optimization of the experimental protocol.
将来の方向性
There are several future directions for research on Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone and the dopamine D3 receptor. One area of interest is the development of more selective and potent D3 receptor antagonists, which may have improved therapeutic potential for addiction and other disorders. Another direction is the investigation of the role of the D3 receptor in other physiological and pathological processes, such as pain, anxiety, and neurodegeneration. Finally, the use of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in combination with other pharmacological or behavioral interventions may provide new insights into the mechanisms underlying addiction and other complex behaviors.
合成法
The synthesis of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 4-(pyridin-4-ylmethyl)piperazine with cyclopentanone in the presence of a base catalyst. The resulting intermediate is then treated with a reagent such as iodine monochloride to form the final product. The yield of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can be optimized by controlling the reaction conditions, such as temperature, time, and concentration.
科学的研究の応用
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used as a research tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine in animal models, suggesting that the D3 receptor may be a potential target for the treatment of addiction. Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has also been studied for its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression, which are associated with dysregulation of dopamine neurotransmission.
特性
IUPAC Name |
cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(15-3-1-2-4-15)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFXXHVDHDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)

![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)


![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
